molecular formula C25H21Cl2F2N3O4S B11500362 2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide

2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B11500362
M. Wt: 568.4 g/mol
InChI Key: DBQKGZBKPPAVOV-UHFFFAOYSA-N
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Description

2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated indole moiety, a difluoromethoxy group, and a sulfamoyl linkage to a phenylbenzamide core.

Preparation Methods

The synthesis of 2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, including the formation of the indole core, introduction of the chlorinated and difluoromethoxy groups, and the final coupling with the sulfamoyl and phenylbenzamide moieties. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of Chlorinated and Difluoromethoxy Groups: These groups can be introduced through halogenation and methoxylation reactions.

    Coupling Reactions: The final coupling of the indole derivative with the sulfamoyl and phenylbenzamide moieties can be achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated positions in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and bases like triethylamine or potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or infectious diseases.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, inhibiting their activity and thereby affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide can be compared with similar compounds, such as:

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar core structure but lacks the indole moiety and difluoromethoxy group.

    2-chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid: This compound has a similar sulfamoyl linkage but differs in the aromatic core and substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H21Cl2F2N3O4S

Molecular Weight

568.4 g/mol

IUPAC Name

2-chloro-5-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethylsulfamoyl]-N-phenylbenzamide

InChI

InChI=1S/C25H21Cl2F2N3O4S/c1-15-19(20-13-17(36-25(27,28)29)7-10-23(20)31-15)11-12-30-37(34,35)18-8-9-22(26)21(14-18)24(33)32-16-5-3-2-4-6-16/h2-10,13-14,30-31H,11-12H2,1H3,(H,32,33)

InChI Key

DBQKGZBKPPAVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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